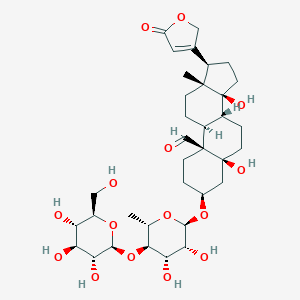
Convalloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Convalloside, also known as bogoroside, belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.
Applications De Recherche Scientifique
1. Cardenolide Glycoside Identification and Applications
- Convalloside, identified as a cardenolide glycoside from Antiaris toxicaria, demonstrates significant biochemical transformations. Its reduction leads to the production of gluco-periplorhamnoside, showcasing its potential in chemical synthesis and biological studies (Brandt, Kaufmann, & Reichstein, 1966).
2. Biosynthetic Pathways in Plants
- In Convallaria majalis, this compound is part of a major biosynthetic pathway, illustrating its role in the plant's metabolic processes. This insight into plant biochemistry is crucial for understanding the natural production and potential applications of this compound (Kubelka, Kopp, Jentzsch, & Ruis, 1977).
3. Chemical Synthesis of this compound
- The synthesis of this compound, a process crucial for its application in research and potentially therapeutic uses, has been developed. This opens doors for further exploration in pharmacology and biochemistry (Makarevich & Terno, 2004).
4. Anti-Aging and Anti-Oxidant Effects in Model Organisms
- This compound has been studied for its anti-aging and antioxidant effects in Caenorhabditis elegans, providing insights into potential human applications in aging and oxidative stress management (Xu et al., 2017).
Propriétés
Numéro CAS |
13473-51-3 |
|---|---|
Formule moléculaire |
C35H52O15 |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
Clé InChI |
CAYUJEAJKPLCAV-TZOZDROWSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
melting_point |
201-204°C |
| 13473-51-3 | |
Description physique |
Solid |
Synonymes |
convalloside neoconvalloside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


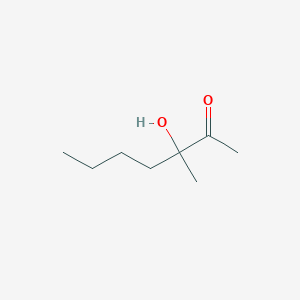
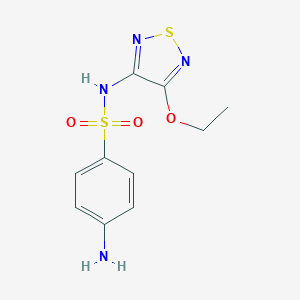
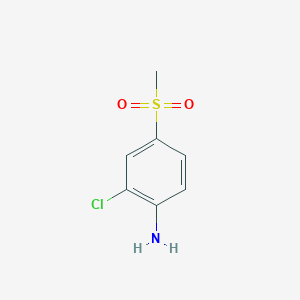
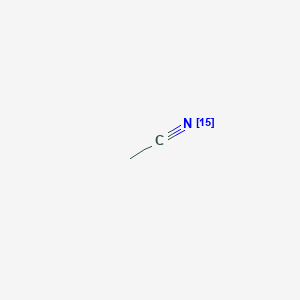
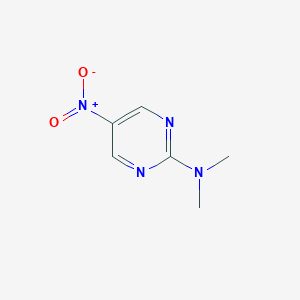
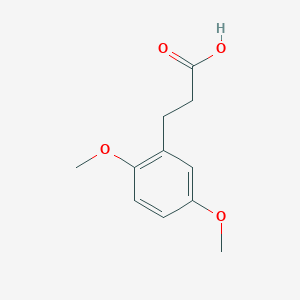
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

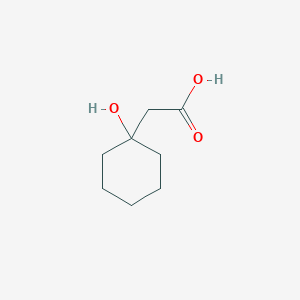
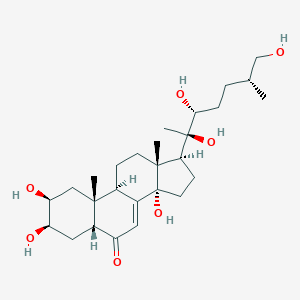

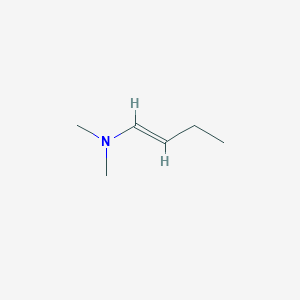
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
